molecular formula C13H19NS B5805197 4-(2,4-dimethylbenzyl)thiomorpholine

4-(2,4-dimethylbenzyl)thiomorpholine

Cat. No. B5805197
M. Wt: 221.36 g/mol
InChI Key: VEAONGCKKWHLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylbenzyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylbenzyl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)thiomorpholine has been shown to have a number of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,4-dimethylbenzyl)thiomorpholine in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of 4-(2,4-dimethylbenzyl)thiomorpholine in scientific research. One potential application is in the development of new therapeutic agents for diseases such as cancer and Alzheimer's disease. Additionally, it could be used as a catalyst in various chemical reactions. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, 4-(2,4-dimethylbenzyl)thiomorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and antiviral properties, as well as potential therapeutic applications for diseases such as cancer and Alzheimer's disease. While the mechanism of action of this compound is not fully understood, it has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Further research is needed to fully explore the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-(2,4-dimethylbenzyl)thiomorpholine involves the reaction of 2,4-dimethylbenzyl chloride with thiomorpholine in the presence of a base such as potassium carbonate. The reaction yields the desired product in high yield and purity.

Scientific Research Applications

4-(2,4-dimethylbenzyl)thiomorpholine has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antifungal, antibacterial, and antiviral properties. It has also been investigated for its potential use as a catalyst in various chemical reactions. Additionally, it has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

4-[(2,4-dimethylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAONGCKKWHLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCSCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylbenzyl)thiomorpholine

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